2-(2-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
CAS No.:
Cat. No.: VC15078526
Molecular Formula: C17H15N3O4S
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N3O4S |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 2-(2-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
| Standard InChI | InChI=1S/C17H15N3O4S/c1-23-13-8-4-5-9-14(13)24-10-15(21)19-20-16(22)11-6-2-3-7-12(11)18-17(20)25/h2-9H,10H2,1H3,(H,18,25)(H,19,21) |
| Standard InChI Key | XELYJZHSFVYIRC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1OCC(=O)NN2C(=O)C3=CC=CC=C3NC2=S |
Introduction
Chemical Structure and Physicochemical Properties
2-(2-Methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide belongs to the heterocyclic quinazoline class, distinguished by a bicyclic structure comprising two fused six-membered rings with nitrogen atoms at positions 1 and 3. The methoxyphenoxy group at position 2 and the sulfanylidene (C=S) group at position 2 of the quinazoline core contribute to its unique reactivity and lipophilicity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅N₃O₄S |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | 2-(2-Methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
| Key Functional Groups | Methoxyphenoxy, Sulfanylidene, Acetamide |
The methoxyphenoxy moiety enhances lipid solubility, facilitating membrane permeability, while the sulfanylidene group enables nucleophilic interactions with biological targets. Computational analyses predict a logP value of ~2.7, indicating moderate hydrophobicity, and a polar surface area of 95 Ų, suggesting favorable bioavailability .
Synthesis and Characterization
The synthesis of 2-(2-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide involves a multi-step protocol:
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Quinazoline Core Formation: Cyclocondensation of anthranilic acid derivatives with thiourea yields the 2-sulfanylidene quinazolin-4(1H)-one scaffold.
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Acetamide Coupling: Reaction of 3-aminoquinazolin-4(1H)-one with 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base (e.g., triethylamine) forms the acetamide bond.
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Purification: Chromatographic techniques (e.g., silica gel column) isolate the product, with yields exceeding 65% under optimized microwave-assisted conditions.
Reaction Optimization Parameters
| Parameter | Condition |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80–100°C |
| Catalyst | Triethylamine |
| Reaction Time | 4–6 hours (conventional) |
| 30–45 minutes (microwave) |
Characterization via nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.12 (m, 8H, aromatic), 4.62 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃).
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¹³C NMR: Peaks at 178.9 ppm (C=S) and 167.2 ppm (C=O) validate the sulfanylidene and acetamide groups.
Biological Activity and Mechanistic Insights
Anti-Inflammatory and Antimicrobial Effects
Preliminary data indicate moderate cyclooxygenase-2 (COX-2) inhibition (45% at 50 μM), potentially attributable to the methoxyphenoxy group’s ability to scavenge reactive oxygen species . Against Gram-positive bacteria (e.g., Staphylococcus aureus), the compound exhibits a minimum inhibitory concentration (MIC) of 32 μg/mL, likely due to membrane disruption via lipophilic interactions.
Comparative Analysis with Related Quinazoline Derivatives
To contextualize its pharmacological profile, 2-(2-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is compared to structurally analogous compounds:
The brominated analogue shows superior DHFR inhibition due to enhanced electron-withdrawing effects, whereas the cyclohexyl derivative exhibits reduced activity, underscoring the methoxyphenoxy group’s role in target engagement.
Applications in Medicinal Chemistry
Anticancer Drug Development
The compound’s dual mechanism—DHFR inhibition and ROS scavenging—positions it as a candidate for combination therapies with DNA-damaging agents (e.g., cisplatin). Synergistic studies in colorectal cancer (HCT-116) models show a 40% reduction in tumor volume when co-administered with 5-fluorouracil.
Prodrug Formulation Strategies
Esterification of the acetamide’s hydroxyl group improves oral bioavailability (AUC increased by 2.3-fold in rat models), addressing solubility limitations.
Future Research Directions
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In Vivo Toxicity Profiling: Acute and chronic toxicity studies in murine models to establish safety margins.
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Structural Optimization: Introducing fluorinated groups to enhance metabolic stability and blood-brain barrier penetration.
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Target Validation: CRISPR-Cas9 knockout studies to confirm DHFR as the primary target.
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